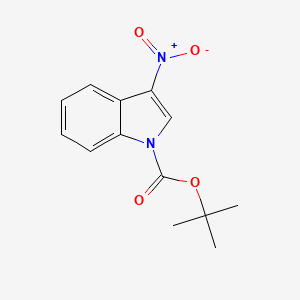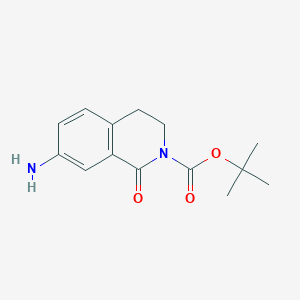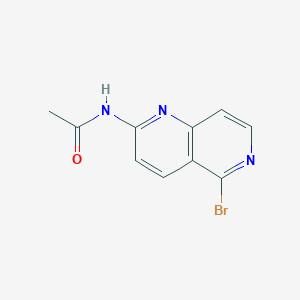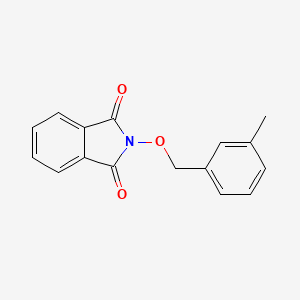
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Anilino-2-méthyl-1-phénylpent-1,4-dién-3-one est un composé organique appartenant à la classe des chalcones. Les chalcones sont des cétones aromatiques à deux cycles phényliques connues pour leurs activités biologiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Anilino-2-méthyl-1-phénylpent-1,4-dién-3-one implique généralement la réaction de condensation aldolique. Cette réaction est effectuée en faisant réagir un aldéhyde aromatique avec une cétone aromatique en présence d'une base. Les conditions réactionnelles comprennent souvent l'utilisation d'éthanol comme solvant et d'hydroxyde de sodium comme base. Le mélange est agité à température ambiante pendant plusieurs heures jusqu'à ce que le produit souhaité soit formé .
Méthodes de production industrielle
Dans un contexte industriel, la production de la 5-Anilino-2-méthyl-1-phénylpent-1,4-dién-3-one peut être mise à l'échelle en optimisant les conditions réactionnelles. Cela comprend l'utilisation de réacteurs plus grands, le contrôle de la température et de la pression, et la garantie de la pureté des matières premières. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
La 5-Anilino-2-méthyl-1-phénylpent-1,4-dién-3-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones correspondantes.
Réduction : Il peut être réduit pour former des dihydrochalcones.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique dans des conditions contrôlées.
Principaux produits formés
Oxydation : Quinones
Réduction : Dihydrochalcones
Substitution : Dérivés halogénés ou nitrés
Applications de la recherche scientifique
La 5-Anilino-2-méthyl-1-phénylpent-1,4-dién-3-one a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de divers composés organiques.
Biologie : Etudiée pour son potentiel en tant qu'agent antioxydant et antimicrobien.
Médecine : Enquêtée pour ses propriétés anticancéreuses et son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisée dans la production de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de la 5-Anilino-2-méthyl-1-phénylpent-1,4-dién-3-one implique son interaction avec diverses cibles moléculaires. Elle peut inhiber l'activité de certaines enzymes, conduisant à la perturbation des processus cellulaires. Par exemple, il a été démontré qu'elle inhibe l'activité de la tyrosinase, une enzyme impliquée dans la synthèse de la mélanine, ce qui en fait un candidat potentiel pour les agents éclaircissants de la peau .
Applications De Recherche Scientifique
5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Anilino-2-methyl-1-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-whitening agents .
Comparaison Avec Des Composés Similaires
Composés similaires
1,5-Diphénylpent-1,4-dién-3-one : Une autre chalcone présentant des caractéristiques structurales similaires.
Dérivés d'oxime de pent-1,4-dién-3-one : Composés présentant des activités biologiques similaires.
Unicité
La 5-Anilino-2-méthyl-1-phénylpent-1,4-dién-3-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Son groupe anilino améliore son potentiel en tant qu'agent antimicrobien et anticancéreux par rapport aux autres chalcones .
Propriétés
Formule moléculaire |
C18H17NO |
|---|---|
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-14,19H,1H3 |
Clé InChI |
LTECABHYPPHTQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(=O)C=CNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)

![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)

![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)



![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
